cis-Hexahydrophthalic anhydride

Beschreibung

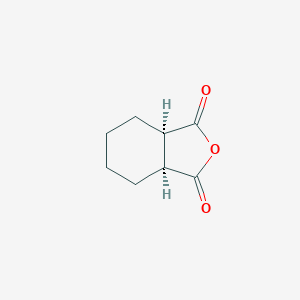

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026621 | |

| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow crystalline solid; mp = 31-36 deg C; [Alfa Aesar MSDS] | |

| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13149-00-3 | |

| Record name | cis-1,2-Cyclohexanedicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13149-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrophthalic anhydride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52Z7TNV87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Cis Hexahydrophthalic Anhydride

Synthetic Pathways

A primary industrial route to cis-hexahydrophthalic anhydride (B1165640) is the catalytic hydrogenation of phthalic anhydride. google.compatsnap.com This process involves the saturation of the aromatic ring of phthalic anhydride with hydrogen.

The catalytic hydrogenation of phthalic anhydride requires carefully controlled conditions to achieve high yields and selectivity for the desired cis-isomer. The reaction is typically carried out in a trickle-bed reactor. patsnap.com

Key parameters that are controlled include:

Catalyst: A common catalyst system employs palladium and nickel oxide supported on silica (B1680970) (Pd-NiO/SiO2). patsnap.com Other catalysts, such as those based on nickel, cobalt, and other noble metals, can also be used. google.com The choice of catalyst is crucial as it influences the reaction's efficiency and the stereochemical outcome.

Temperature: The reaction temperature is a critical factor. For instance, a method for preparing hexahydrophthalic anhydride involves heating phthalic anhydride to 50°C and dissolving it in a solvent before hydrogenation. google.com

Pressure: Increased hydrogen partial pressures can enhance the selectivity for hexahydrophthalic anhydride. patsnap.com

Solvent: The reaction can be performed in a solvent. One patented process describes dissolving phthalic anhydride in a solvent at 50-70°C before introducing it into the reactor. google.com

A technology for producing hexahydrophthalic anhydride through catalytic hydrogenation aims to ensure a uniform and controllable reaction layout to prevent local overheating and minimize side reactions. patsnap.com This is achieved by introducing hydrogen at multiple points in the reactor and using the hydrogen itself as a heat transfer medium. patsnap.com

Table 1: Reaction Parameters for Catalytic Hydrogenation of Phthalic Anhydride

| Parameter | Conditions/Catalysts |

|---|---|

| Catalyst | Pd-NiO/SiO2, Nickel, Cobalt, Noble Metals google.compatsnap.com |

| Reactor Type | Trickle-bed reactor patsnap.com |

| Temperature | 50-70°C (dissolution step) google.com |

| Pressure | Increased hydrogen partial pressure improves selectivity patsnap.com |

| Hydrogen Introduction | Upper, middle, and lower locations of the reactor patsnap.com |

The catalytic hydrogenation of phthalic anhydride can yield essentially quantitative amounts of cis-hexahydrophthalic anhydride. google.com The stereochemistry of the product is influenced by the reaction conditions and the catalyst used. The use of specific catalysts and controlled process parameters favors the formation of the cis-isomer. patsnap.com

Another synthetic route to this compound is the dehydration of cis-hexahydrophthalic acid. google.com This method involves the removal of a water molecule from the dicarboxylic acid to form the cyclic anhydride. The dehydration can be achieved by heating the acid. For example, heating the di-(trialkylammonium) salt of hexahydrophthalic acid to 200-250°C, preferably under reduced pressure, expels the tertiary amine and water, leaving this compound as the residue. google.com The stereochemistry of the starting dicarboxylic acid determines the stereochemistry of the resulting anhydride; thus, starting with cis-hexahydrophthalic acid yields the cis-anhydride. stackexchange.com

This compound can be synthesized by reacting cis-cyclohexane-1,2-dicarboxylic acid with oxalyl chloride. chemicalbook.comchemicalbook.com This reaction is typically carried out in a dry, inert solvent such as toluene (B28343), with a catalytic amount of freshly distilled dimethylformamide (DMF). chemicalbook.comchemicalbook.com The mixture is heated under an inert atmosphere, for example, argon, for several hours. chemicalbook.comchemicalbook.com After the reaction, the toluene solution is decanted, filtered, and the solvent is evaporated to yield the crude product, which can then be purified by trituration with diethyl ether to obtain the crystalline form. chemicalbook.comchemicalbook.com

Table 2: Synthesis of this compound from cis-Cyclohexane-1,2-dicarboxylic Acid

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time |

|---|---|---|---|---|

| cis-Cyclohexane-1,2-dicarboxylic acid | Oxalyl chloride | Toluene | DMF | 3 hours chemicalbook.comchemicalbook.com |

While the heading suggests the use of cis-lactic acid, the context of "HHPA Preparation" points towards reactions involving hexahydrophthalic anhydride itself. The esterification of an alcohol with an acid anhydride is a common reaction. youtube.comyoutube.com In the context of derivatization, hexahydrophthalic anhydride can react with alcohols, such as lactic acid which contains a hydroxyl group, to form esters. This reaction would lead to a monoester of hexahydrophthalic acid. The esterification of lactic acid has been studied using various catalysts. scielo.br It's important to note that this section describes a derivatization of HHPA, not a primary synthesis route to the anhydride itself.

Catalytic Hydrogenation of Phthalic Anhydride

Regioselectivity and Stereospecificity in Synthesis

The synthesis of this compound can be achieved through several routes, with the hydrogenation of phthalic anhydride or its derivatives being a common industrial method. atamanchemicals.compenpet.com The stereochemistry of the final product, whether it is the cis or trans isomer, is highly dependent on the chosen synthetic pathway and reaction conditions.

One method involves the catalytic hydrogenation of cis-Δ4-tetrahydrophthalic anhydride. This precursor is synthesized via a Diels-Alder reaction between maleic anhydride and butadiene. The subsequent hydrogenation of the tetrahydrophthalic anhydride, often using a platinum oxide catalyst (Adams catalyst) in a solvent like glacial acetic acid, proceeds smoothly to yield cis-hexahydrophthalic acid, which can then be dehydrated to the anhydride. acs.org The stereospecificity of the hydrogenation ensures the formation of the cis isomer.

Another approach involves the hydrogenation of mixed salts of phthalic acid, such as sodium triethylammonium (B8662869) phthalate, in an aqueous solution. google.com Following hydrogenation, the solution is evaporated, and the residual salt is heated to high temperatures (200–350°C) under reduced pressure. This process leads to the formation of this compound. google.com

The dehydration of a mixture of cis- and trans-hexahydrophthalic acids can also be controlled to selectively produce the cis-anhydride. By refluxing the acid mixture in a suitable solvent system like xylene-diethylbenzene, the cis-acid preferentially cyclizes to form this compound, while the trans-acid remains largely unreacted, allowing for their separation.

The regioselectivity and stereospecificity of these reactions are critical. In the context of chemical synthesis, stereospecificity refers to a reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.org For instance, the specific orientation of functional groups in the starting material dictates the stereochemical outcome of the product. khanacademy.org

Derivatization and Modification

The versatility of this compound lies in its ability to undergo various derivatization and modification reactions, allowing for the synthesis of a wide range of compounds with specific properties.

Alkylated hexahydrophthalic anhydrides are valuable precursors for creating specialized polymers. For example, a Diels-Alder reaction between maleic anhydride and a suitable diene can produce an alkylated cyclohexene (B86901) dicarboxylic anhydride. This intermediate can then be hydrogenated to yield the saturated alkylated hexahydrophthalic anhydride. google.com A specific example is the synthesis of 2,3-dimethyl-5-isobutyl-hexahydrophthalic anhydride. This process starts with the Diels-Alder reaction followed by hydrogenation using a platinum oxide catalyst under hydrogen pressure. google.com

Table 1: Synthesis of 2,3-dimethyl-5-isobutyl-hexahydrophthalic anhydride

| Step | Reactants | Catalyst | Conditions | Product |

| 1. Diels-Alder Reaction | Maleic anhydride, Diene | - | - | 4,5-cyclohexene-5,6-dimethyl-3-isobutenyl-1,2-dicarboxylic anhydride |

| 2. Hydrogenation | 4,5-cyclohexene-5,6-dimethyl-3-isobutenyl-1,2-dicarboxylic anhydride, Hydrogen | PtO₂ (Adams catalyst) | 30 bars H₂, 40-50°C | 2,3-dimethyl-5-isobutyl-hexahydrophthalic anhydride |

Glycidyl (B131873) esters derived from alkylated hexahydrophthalic anhydride are important in the formulation of advanced thermosetting resin compositions, particularly for outdoor durable coatings with excellent resistance to environmental factors. google.com

The preparation of these glycidyl esters typically involves the reaction of the alkylated hexahydrophthalic anhydride with an excess of an epihalohydrin, such as epichlorohydrin (B41342), often in the presence of a co-solvent like isopropanol. google.com This initial reaction forms a halohydrin intermediate. Subsequent dehydrohalogenation, often facilitated by a base, leads to the formation of the glycidyl ester. google.com

Alternative methods for preparing glycidyl esters include the reaction of a compound with ethylenically unsaturated ester groups with hydrogen peroxide in the presence of a catalyst system. google.com Another approach involves the cyclization of a 2-hydroxy-3-chloropropyl ester through transepoxidation with an alkyl 1,2-epoxide, catalyzed by a dry strong-base anion-exchange resin. google.com

The synthesis of glycidyl esters from fatty acids, a related process, has also been detailed, involving the reaction of the fatty acid with epichlorohydrin or the epoxidation of an allyl ester. nih.govresearchgate.net These methods highlight the general principles that can be applied to the glycidylation of alkylated HHPA.

Anhydride Ring-Opening Reactions

The principal reaction pathway for this compound involves the opening of its cyclic anhydride ring. This occurs when the molecule is subjected to reaction with a nucleophile. The carbon atoms of the carbonyl groups within the anhydride functionality are electrophilic and are thus the primary sites for nucleophilic attack. This attack initiates a nucleophilic acyl substitution reaction, breaking the carbon-oxygen-carbon bond of the anhydride and forming a new bond with the incoming nucleophile.

In the presence of water, this compound undergoes hydrolysis, a reaction that cleaves the anhydride ring. atamanchemicals.com This process is significant as it dictates the compound's behavior in moist environments and is the first step in its metabolic pathway in biological systems.

Upon contact with moisture, this compound readily hydrolyzes to form its corresponding dicarboxylic acid, cis-1,2-cyclohexanedicarboxylic acid, commonly known as hexahydrophthalic acid (HHP acid). atamanchemicals.comnih.gov The reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This is followed by the opening of the ring to yield the dicarboxylic acid. The process can be catalyzed by either acid or base. youtube.comyoutube.com The resulting product, HHP acid, is a major metabolite of the anhydride. nih.gov

The general mechanism for the hydrolysis of an acid anhydride proceeds through a nucleophilic addition-elimination pathway. In a neutral or acidic solution, a water molecule attacks a carbonyl carbon, forming a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of the other carboxyl group as a leaving group, which subsequently becomes protonated to form the second carboxylic acid moiety. youtube.com In a basic solution, a hydroxide (B78521) ion acts as the nucleophile, and the reaction ultimately yields carboxylate ions, which are then protonated in a final step to give the neutral dicarboxylic acid. youtube.com

Table 1: Reactants and Products of this compound Hydrolysis

| Reactant | Product | Reaction Condition |

| This compound | cis-1,2-Cyclohexanedicarboxylic acid (HHP Acid) | Aqueous environment |

In biological systems, the hydrolysis of this compound can be facilitated by enzymes. The reaction of anhydrides with proteins, such as the enzyme lysozyme, has been studied. nih.gov While the primary reaction with proteins involves the nucleophilic amino groups of amino acid residues like lysine (B10760008), the breakdown of the anhydride ring is a form of hydrolysis. nih.gov The biological half-life of hexahydrophthalic anhydride in humans is estimated to be between 2 to 5 hours, indicating rapid metabolic processing which includes hydrolysis. Studies have shown that anhydrides can react with human serum proteins, forming hapten-carrier conjugates, a process initiated by the ring-opening reaction. chemicalbook.com The reaction with lysozyme, for instance, can lead to a complete loss of enzymatic activity, but this can be reversed by dialysis at an acidic pH (around 3.0), which facilitates the hydrolysis of the newly formed amide linkage and regenerates the free amino group and the dicarboxylic acid. nih.gov

Beyond water, this compound reacts with a variety of other nucleophiles, a property that is key to its industrial utility, especially as a hardener or curing agent in polymer systems. atamanchemicals.com These reactions also follow a nucleophilic addition-elimination mechanism, similar to hydrolysis. youtube.com

This compound reacts with primary and secondary aliphatic amines in a nucleophilic addition-elimination reaction. youtube.com The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and breaking the anhydride's acyl-oxygen bond. A final proton transfer from the nitrogen to the oxygen of the leaving carboxyl group results in the formation of an amide and a carboxylic acid. This reaction is fundamental to its role as a hardener for epoxy resins, where it reacts with amine groups present in the resin system. atamanchemicals.com The reaction with protein amino groups to form conjugates is also an example of this reactivity. chemicalbook.comnih.gov

Table 2: General Reaction Scheme with Aliphatic Amines

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine (R-NH₂ or R₂-NH) | N-substituted hexahydrophthalamic acid |

The reaction of this compound with polyols (compounds with multiple hydroxyl groups) is the basis for the synthesis of certain alkyd and polyester (B1180765) resins. atamanchemicals.com Each hydroxyl group of the polyol can act as a nucleophile, attacking the anhydride ring in a manner analogous to hydrolysis. The reaction opens the anhydride to form a mono-ester with a free carboxylic acid group. This carboxylic acid can then undergo a second esterification reaction with another hydroxyl group, typically at higher temperatures, to form a di-ester and a molecule of water. When a diol (a type of polyol with two hydroxyl groups) is used, this process can be repeated to build long polyester chains. epo.orgpsu.edugoogle.com This polymerization reaction is crucial for producing polyester polyols, which are key components in the manufacture of polyurethanes. epo.orgresearchgate.net The properties of the final polymer, such as rigidity and thermal stability, can be tailored by the choice of the anhydride and the polyol. psu.edu

Reactions with Nucleophiles

Reaction with Epoxy Groups

The curing of epoxy resins with cyclic anhydrides like this compound is a complex process that can be initiated and accelerated by various compounds, including tertiary amines. researchgate.netpolymerinnovationblog.com This reaction is fundamental to the formation of thermosetting polymers with high thermal and electrical resistance, making them suitable for a wide range of applications, from electronic components to composite materials. polymerinnovationblog.comatamanchemicals.com

The curing process of an epoxy resin with an acid anhydride, such as this compound, can be initiated by a tertiary amine. researchgate.net The initial step in this catalytic process involves the reaction of the tertiary amine with the epoxy group. researchgate.net This reaction leads to the formation of a zwitterion containing a quaternary nitrogen atom and an alkoxide anion. researchgate.net The presence of a tertiary amine acts as a catalyst, and the initial reaction rate is proportional to the concentration of the epoxide, the acid anhydride, and the catalyst. researchgate.net

Kinetic studies on the curing of epoxy resins with hexahydrophthalic anhydride in the presence of tertiary amines like triethanolamine (B1662121) have shown apparent activation energies of 14.1 and 14.4 kcal/mole. researchgate.net This indicates the energy barrier that must be overcome for the reaction to proceed. The type of tertiary amine used as a catalyst can also influence the curing reaction. researchgate.net

Following the initial interaction between the tertiary amine and the epoxy group, a zwitterion is formed. researchgate.net This intermediate possesses both a positive charge on the quaternary nitrogen and a negative charge on the alkoxide oxygen. researchgate.net The highly reactive alkoxide anion immediately reacts with the anhydride molecule. researchgate.net This subsequent reaction results in the formation of a quaternary salt. researchgate.net The tertiary amine becomes chemically and irreversibly bound within the forming polymer network through the creation of this quaternary ammonium (B1175870) salt. researchgate.net

The formation of these ionic species is a critical step in the polymerization process between acid anhydrides and epoxy resins, which follows a chain-wise propagation pathway. researchgate.net

The propagation phase of the curing reaction involves the carboxy anion of the quaternary salt. researchgate.net This anion reacts with another epoxy group, which in turn reacts with another anhydride molecule. researchgate.net This sequence of reactions leads to the formation of a diester and, crucially, regenerates the carboxy anion. researchgate.net The regenerated carboxy anion can then continue the chain reaction by attacking another epoxy ring, leading to the formation of another alkoxide anion. researchgate.net This chain propagation through alternating reactions with epoxy and anhydride groups is the primary mechanism for the growth of the polymer network. researchgate.netqut.edu.au

Reactions with Amino Acids and Peptides

This compound and its derivatives are known to react with amino groups present in amino acids and proteins. nih.govnih.gov This reactivity is significant in the context of immunochemistry and the study of occupational allergies, as it can lead to the formation of hapten-carrier conjugates. nih.govchemicalbook.com

Anhydrides can react with the amino groups of amino acids. nih.gov For instance, the reaction of exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride with the ε-amino group of Nα-acetyl-l-lysine amide results in two diastereoisomeric products. nih.gov While specific studies on this compound's reaction with cysteine were not found in the provided search results, the general reactivity of anhydrides with amino groups suggests that such a reaction is plausible. nih.govnih.govnih.gov For example, studies have shown that other compounds can form adducts with the thiol group of cysteine through nucleophilic attack. nih.govnih.gov

Low-molecular-weight chemicals like methylhexahydrophthalic anhydride (MHHPA), a derivative of hexahydrophthalic anhydride, are known to react with proteins to form hapten-carrier conjugates. nih.govchemicalbook.com These conjugates can trigger an immune response. nih.gov The anhydride reacts with free amino groups on proteins, such as albumin, to form a stable covalent bond. nih.gov This modification of the protein can render it immunogenic, leading to the production of specific antibodies. nih.gov The formation of these adducts can be analyzed in biological samples, such as nasal lavage fluid from individuals occupationally exposed to these anhydrides. nih.gov

Polymerization Reactions

This compound (HHPA) is a crucial monomer and curing agent in the synthesis of various polymers, particularly polyester and epoxy resins. penpet.com Its reactivity stems from the strained anhydride ring, which readily undergoes ring-opening reactions with nucleophiles like alcohols and amines. This reactivity allows it to be incorporated into polymer chains and to form highly cross-linked networks, imparting desirable properties such as enhanced weather and UV resistance, as well as lower viscosity in the final polymer product compared to alternatives like phthalic anhydride. penpet.comatamanchemicals.com

Tertiary amines, such as triethylamine (B128534) (TEA), are effective accelerators for the curing reaction between epoxy resins and acid anhydrides like HHPA. google.comtri-iso.com The initiation mechanism involves the formation of a catalytic center with an ionic character. researchgate.net The tertiary amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of a reactive zwitterionic complex. cas.cz This complex is highly reactive and initiates the polymerization by reacting with an epoxy group to form an alkoxide anion. This newly formed anion can then attack another anhydride molecule, regenerating a carboxylate anion, which continues the propagation of the polymer chain. researchgate.net The initial reaction rate is directly proportional to the concentration of the epoxide, the anhydride, and the tertiary amine catalyst. researchgate.net

The effectiveness of the tertiary amine catalyst is influenced by its substituent groups. Electron-repelling substituents on the amine increase its nucleophilicity, thereby increasing the curing rate. researchgate.net Triethylamine is often preferred in commercial applications due to its boiling point (89.4 °C), which allows for easy handling. google.com

Table 1: Factors Influencing Anhydride-Epoxy Curing Reactions

| Factor | Description | Impact on Reaction |

| Accelerator Type | Various materials can catalyze the reaction, with tertiary amines being highly effective. tri-iso.com | The choice and concentration of accelerator, like TEA, significantly speed up the cure process. tri-iso.com |

| Hydroxyl Concentration | Hydroxyl groups present in the epoxy resin or formed during the reaction can initiate cure by reacting with the anhydride. tri-iso.com | An increase in hydroxyl groups can accelerate the curing process. cas.cz |

| Stoichiometry (A/E Ratio) | The molar ratio of anhydride to epoxy groups. youtube.com | The ideal stoichiometry is typically one mole of anhydride per mole of epoxy for optimal cross-linking. tri-iso.com |

| Cure Temperature | The temperature at which the curing process is carried out. tri-iso.com | Higher temperatures increase the reaction rate but must be controlled to avoid side reactions. google.com |

This compound is widely used as a hardener for epoxy resins, creating a dense, three-dimensional cross-linked network that enhances the material's mechanical and thermal properties. atamanchemicals.com The cross-linking process proceeds through a series of reactions.

The primary mechanism begins with the ring-opening of the HHPA molecule by a hydroxyl group present on the epoxy resin backbone. tri-iso.com This initial reaction forms a monoester with a free carboxylic acid group. tri-iso.comresearchgate.net This newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring), resulting in the formation of a diester and, crucially, another hydroxyl group. researchgate.net This process of generating new hydroxyl groups, which can then react with more anhydride molecules, is a key feature of the cross-linking mechanism, leading to the rapid elongation of molecular chains and the formation of a highly networked structure. researchgate.net This iterative reaction ensures a high cross-link density, where each epoxy molecule is connected to multiple anhydride molecules and vice versa, contributing to the excellent performance of the cured resin. tri-iso.com

An important side reaction that can occur is the homopolymerization of the epoxy resin, which is catalyzed by either acids or bases. tri-iso.com This reaction consumes epoxy groups that would otherwise participate in the cross-linking with the anhydride, and it can become significant in systems that are improperly catalyzed. tri-iso.com

During the polymerization process involving monomers like this compound, intramolecular cyclization can occur as a competitive reaction to the desired intermolecular cross-linking. vot.pl This phenomenon involves the reaction of functional groups within the same polymer chain, leading to the formation of cyclic structures within the polymer backbone. nwpu.edu.cn

In the context of polymers derived from this compound, the competition between intermolecular cross-linking and intramolecular cyclization has a significant impact on the final properties and network structure of the material. vot.pl The formation of cyclic structures can lead to a less densely cross-linked network, potentially affecting the mechanical and thermal properties of the polymer. digitellinc.com Studies on multifunctional methacrylate (B99206) polymers derived from HHPA have shown that the extent of cyclization versus cross-linking can be influenced by reaction conditions and the specific chemical structure of the monomers involved. vot.pl The introduction of rigid segments through cyclization can, in some cases, induce crystallization and drive the self-assembly of polymer chains into ordered nanostructures. digitellinc.com

Catalysis in Reactions Involving this compound

Catalysts play a fundamental role in controlling the reactions of this compound, particularly in polymerization and other organic syntheses. They can influence reaction rates, selectivity, and the final properties of the product.

Acid catalysts are utilized in several reactions involving HHPA and related compounds. The preparation of HHPA itself can be achieved through an esterification reaction where an acid catalyst, such as sulfuric acid or benzoic acid, is employed. atamanchemicals.com

In the context of curing epoxy resins, the free carboxylic acid groups needed to initiate the reaction with the epoxy ring are often present in low concentrations in commercial anhydrides. tri-iso.com While not always added as primary catalysts for the entire curing process, acids play a crucial role. Benzoic acid has been used in model systems to study the kinetics and mechanisms of anhydride curing. researchgate.net The reaction between an ester and an alcohol to form esters is a classic example of a reaction catalyzed by concentrated sulfuric acid, operating through homogeneous catalysis. libretexts.org In principle, the hydrolysis of esters is the reverse reaction and is catalyzed by dilute acids like sulfuric acid. libretexts.org

The behavior of dicarboxylic anhydrides in strong acids like sulfuric acid has been studied, showing that the equilibrium can favor either the anhydride form or the protonated carboxylic acid, depending on the specific structure and the acid concentration. researchgate.net For some anhydrides, the formation of the anhydride is favored in 100% sulfuric acid. researchgate.net

Reaction Mechanisms and Chemical Reactivity

Catalytic Reactions

The reactivity of cis-hexahydrophthalic anhydride (B1165640) can be significantly enhanced and directed through the use of various catalysts. These catalysts play a crucial role in industrial applications, particularly in polymerization and cycloaddition reactions, by lowering activation energies and influencing reaction pathways. The following sections detail the mechanisms of specific catalytic systems.

Tertiary amines, such as benzyldimethylamine (BDMA), are widely employed as accelerators in the curing of epoxy resins with cyclic anhydrides like cis-hexahydrophthalic anhydride (HHPA). 2017erp.comtri-iso.com The catalytic action of tertiary amines is fundamental to achieving efficient polymerization and desirable properties in the final thermoset material. cas.cz

The reaction mechanism, while subject to some debate in the past, is now generally understood to proceed through a series of nucleophilic addition steps. psu.edu The process is initiated by the reaction of the tertiary amine with the epoxy group, not the anhydride. This initial step forms a zwitterion containing a quaternary nitrogen atom and an alkoxide anion. psu.eduresearchgate.net This highly reactive alkoxide anion then rapidly attacks the electrophilic carbonyl carbon of the anhydride ring, leading to its opening and the formation of a carboxylate anion. psu.eduresearchgate.net This carboxylate anion is the key active species that propagates the alternating copolymerization of the epoxy and anhydride monomers. psu.edu

Kinetic studies on the diglycidyl ether of bisphenol A (DGEBA)/hexahydrophthalic anhydride (HHPA)/benzyldimethylamine (BDMA) system have shown that the reaction orders can vary, with values ranging from 1.05 to 1.44 in the temperature range of 118–135°C. capes.gov.br The apparent activation energies for epoxy resin-hexahydrophthalic anhydride systems catalyzed by tertiary amines have been reported to be in the range of 14.1 to 14.4 kcal/mole. researchgate.net

It is important to note that side reactions, such as the homopolymerization of the epoxy resin, can also occur. tri-iso.com This reaction is also catalyzed by bases and can compete with the desired esterification reaction, especially in over-catalyzed systems. tri-iso.com The concentration of the tertiary amine accelerator is therefore a critical parameter to control to achieve optimal properties in the cured resin. 2017erp.com

Table 1: Research Findings on Tertiary Amine Catalysis of this compound Reactions

| Catalyst System | Reactants | Key Findings | Reference |

| Benzyldimethylamine (BDMA) | Phenylglycidyl ether (PGE), Acetic or Benzoic Anhydride | The tertiary amine is chemically and irreversibly bound, forming a quaternary ammonium (B1175870) salt. The main product is a diester. | researchgate.net |

| Benzyldimethylamine (BDMA) | Diglycidyl ether of bisphenol A (DGEBA), Hexahydrophthalic Anhydride (HHPA) | The reaction order varies from 1.05 to 1.44 between 118–135°C. | capes.gov.br |

| Tertiary Amine (general) | N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), Maleic Anhydride (MA), Hexahydrophthalic Anhydride (HHPA) | The curing reaction is likely base-catalyzed by the tertiary amine structure of the epoxy monomer itself. The mechanism involves the formation of a zwitterion from the reaction of the tertiary amine and the epoxy group, followed by reaction with the anhydride. | psu.edu |

| Benzyldimethylamine (BDMA) | Phenyl Glycidyl (B131873) Ether (PGE), Nadic Methyl Anhydride (NMA) | Ester-forming propagation reactions are dominant. Secondary reactions can occur at low concentrations of alcoholic initiator. | unl.edu |

Nanocatalysis has emerged as a promising field for enhancing the efficiency and selectivity of chemical reactions, including cycloadditions like the Diels-Alder reaction. nih.govnih.gov The high surface-area-to-volume ratio and unique electronic properties of nanoparticles make them effective catalysts. nih.gov While research specifically on the use of nanocatalysts for cycloadditions involving this compound is nascent, studies on analogous systems, particularly those using maleic anhydride and other dienophiles, provide significant insights into the potential mechanisms and applications.

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and this compound is itself a product of such a reaction between 1,3-butadiene (B125203) and maleic anhydride. mdpi.com The use of nanocatalysts can influence the stereoselectivity and reaction rate of these [4+2] cycloadditions. mdpi.com

One area of investigation is the use of metal nanoparticles as catalysts. For instance, silica-supported silver nanoparticles (AgNPs) have been shown to catalyze the Diels-Alder cycloaddition of 2'-hydroxychalcones and dienes. nih.govnih.gov The proposed mechanism suggests that the AgNPs act as an "electron shuttle" or redox catalyst. nih.gov The dienophile is activated through interaction with the nanoparticle surface, facilitating the concerted [4+2] cycloaddition. nih.gov This type of catalysis could potentially be applied to reactions where this compound acts as a dienophile.

Another approach involves the use of nanoparticles as scaffolds for organizing reactants in on-surface cycloaddition reactions. Iron oxide (α-Fe₂O₃, γ-Fe₂O₃) and silica (B1680970) (SiO₂) nanoparticles decorated with complementary diene and dienophile functionalities have been used to perform reversible on-surface Diels-Alder reactions. nih.gov This method allows for the controlled, covalent assembly of nanostructures. nih.gov The reversible nature of the Diels-Alder reaction, which can be thermally controlled, adds a "smart" functionality to the resulting materials. nih.gov Similar strategies could be envisioned using this compound or its derivatives functionalized onto nanoparticle surfaces.

Furthermore, dynamic-covalent nanostructures have been prepared through Diels-Alder reactions of styrene-maleic anhydride-derived copolymers. rsc.org This demonstrates the utility of cycloaddition chemistry involving cyclic anhydrides in creating advanced macromolecular architectures. The principles of nanocatalysis can be extended to such systems to control the formation and properties of the resulting nanomaterials.

Table 2: Research Findings on Nanocatalysis in Related Cycloaddition Reactions

| Catalyst System | Reaction Type | Key Findings | Reference |

| Silica-supported Silver Nanoparticles (AgNPs) | Diels-Alder Cycloaddition | AgNPs act as recyclable, heterogeneous catalysts, favoring endo-adducts. The proposed mechanism involves the AgNP serving as an electron shuttle/redox catalyst. | nih.gov |

| α-Fe₂O₃, γ-Fe₂O₃, and SiO₂ Nanoparticles | On-surface Diels-Alder Reaction | Nanoparticles functionalized with complementary dienes and dienophiles undergo reversible covalent assembly via thermoresponsive click/unclick reactions. | nih.gov |

| Magnetite Nanoparticles (FeₓOᵧ) | Surface Diels-Alder Reaction | Nanoparticles functionalized with maleimide (B117702) groups allow for the thermoreversible attachment of furan-functionalized molecules via a Diels-Alder reaction at 60 °C. | nih.gov |

| Triphenylpyrylium (TPT)-based Single-Chain Polymer Nanoparticle (SCNP) | Visible-light-mediated Radical Cation [4+2] Cycloaddition | The confined nature of the SCNP and the proximity of acene-based pendants enhance photoredox catalysis compared to the molecular catalyst in solution. | rsc.org |

Advanced Materials Science and Engineering Applications

Curing Agent for Epoxy Resins

cis-Hexahydrophthalic anhydride (B1165640) (HHPA) is a cycloaliphatic dicarboxylic anhydride that serves as a highly effective hardener, or curing agent, for epoxy resins. atamanchemicals.combroadview-tech.com Its role is to engage in a polymerization reaction that converts the liquid epoxy resin into a solid, three-dimensional, cross-linked thermoset. This transformation is fundamental to achieving the desirable final properties of the material, including excellent mechanical strength, thermal stability, and chemical resistance. atamanchemicals.com Due to its high resistance to discoloration, HHPA is often preferred over other alicyclic anhydrides in applications like casting and coatings. broadview-tech.combroadview-tech.comgantrade.com Its low viscosity when melted and its compatibility with high filler loadings also make it a versatile choice in various formulations. broadview-tech.combroadview-tech.com

The curing of epoxy resins with cis-Hexahydrophthalic anhydride is a complex process that results in the formation of a durable polymer network. The reaction is typically initiated by a catalyst, such as a tertiary amine, or by the presence of hydroxyl groups within the epoxy resin system. researchgate.netcas.czpolymerinnovationblog.com

The process can be described by the following key steps:

Ring-Opening: The curing process begins with the opening of the anhydride ring. This can be initiated by hydroxyl (-OH) groups present as impurities or as part of the epoxy resin's molecular structure. researchgate.netqut.edu.au The hydroxyl group attacks the anhydride, forming a monoester with a free carboxylic acid group. researchgate.nettri-iso.com

Esterification: The newly formed carboxylic acid group is acidic and subsequently reacts with an epoxy (oxirane) ring. This reaction opens the epoxy ring, forming a stable ester linkage and a new hydroxyl group. researchgate.nettri-iso.com

Propagation: The new hydroxyl group generated in the previous step can then react with another anhydride molecule, repeating the first step and propagating the reaction. researchgate.nettri-iso.com This chain-wise process, where each reaction generates a new reactive site, leads to the gradual buildup of the polymer network. researchgate.net

When a catalyst like a tertiary amine is used, it can accelerate the cure by directly reacting with the anhydride to form an activated complex, which then readily reacts with the epoxy groups. researchgate.netqut.edu.au Regardless of the specific initiation pathway, the alternating reaction between the anhydride and epoxy functionalities builds a highly cross-linked, three-dimensional structure. tri-iso.com A secondary reaction, the homopolymerization of epoxy groups (etherification), can also occur, particularly at higher temperatures, but this is often a minor pathway in well-formulated systems. researchgate.nettri-iso.com

The molecular structure of this compound plays a crucial role in defining the architecture and properties of the final cured epoxy network.

Cross-link Density: As a dicarboxylic anhydride, each HHPA molecule can theoretically react with two epoxy molecules, creating strong covalent cross-links between polymer chains. tri-iso.com This leads to the formation of a densely cross-linked network. A higher cross-link density generally correlates with increased hardness, greater chemical resistance, and a higher heat distortion temperature (HDT) or glass transition temperature (Tg). tri-iso.com

Alicyclic Structure: The saturated cycloaliphatic (ring) structure of HHPA is a key feature. Unlike aromatic anhydrides, this structure provides excellent resistance to yellowing and degradation from UV light, making it suitable for outdoor applications. broadview-tech.comtetrawill.com This ring structure also contributes to the rigidity and thermal stability of the polymer network. bohrium.com

Glass Transition Temperature (Tg): The Tg is a critical property of the cured resin, marking the transition from a rigid, glassy state to a more rubbery state. The use of HHPA results in epoxy systems with high Tg values, often exceeding 120°C, which indicates good performance at elevated temperatures. broadview-tech.comdianhydrides.com For example, studies have shown that epoxy resins cured with alicyclic anhydrides like Methylhexahydrophthalic anhydride (MHHPA), a derivative of HHPA, can achieve Tg values up to 210°C, demonstrating excellent heat resistance. tetrawill.com The final Tg is influenced by the cure schedule, as longer times and higher temperatures promote more complete cross-linking. tri-iso.com

The table below presents typical properties of a standard epoxy resin cured with HHPA, illustrating the performance characteristics derived from its network structure.

Table 1: Typical Properties of an Epoxy Resin Cured with HHPA

| Property | Value |

|---|---|

| Heat Deflection Temperature | 120 °C |

| Tensile Strength | 11,000 psi |

| Flexural Strength | 17,500 psi |

| Elongation | 4% |

| Dielectric Constant (60 Hz) | 3.3 |

Data sourced from a typical technical datasheet for HHPA-cured epoxy resin. broadview-tech.com

The robust network structure imparted by HHPA makes it a preferred curing agent in applications demanding high performance and longevity.

Epoxy coatings cured with this compound are used for protective and decorative purposes where durability is paramount. broadview-tech.combroadview-tech.com These systems are noted for producing coatings with a high gloss finish and excellent weather resistance. broadview-tech.combroadview-tech.com

Performance in Various Applications

Coatings

Durability and Environmental ResistanceThe durability of HHPA-cured epoxy coatings stems from the tightly cross-linked network.broadview-tech.comThis structure provides excellent mechanical properties, including hardness and resistance to abrasion and scratches.mdpi.comA significant advantage of using the alicyclic HHPA is its superior environmental resistance compared to aromatic-based curing agents.penpet.comThe absence of aromatic rings in its structure leads to excellent UV stability and resistance to yellowing upon exposure to sunlight, ensuring that the coating maintains its appearance and integrity over time in outdoor applications.broadview-tech.comgantrade.comtetrawill.comThis makes it particularly suitable for high-performance topcoats and durable finishes that require both protection and long-term aesthetic quality.broadview-tech.combroadview-tech.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (HHPA) |

| Epoxy resin |

| Tertiary amine |

| Carboxylic acid |

| Methylhexahydrophthalic anhydride (MHHPA) |

| Bisphenol A |

UV Light Resistance

The incorporation of this compound into polymer formulations, particularly polyester (B1180765) and alkyd resins, significantly improves their resistance to degradation from ultraviolet (UV) radiation. penpet.com This enhanced weather resistance is critical for materials used in outdoor applications where exposure to sunlight can lead to discoloration, loss of gloss, and a decline in mechanical properties. broadview-tech.com The saturated aliphatic ring structure of this compound is inherently more stable against UV-induced photo-oxidation compared to the aromatic rings found in compounds like phthalic anhydride. penpet.com This stability translates to improved color retention and long-term durability of coatings, binders, and paints formulated with this anhydride. penpet.compenpoly.com

Research has shown that epoxy resin systems cured with hexahydrophthalic anhydride exhibit excellent resistance to yellowing and maintain high gloss even after prolonged exposure to environmental stressors. broadview-tech.com This makes it a preferred choice for protective coatings on machinery, pipelines, and storage tanks that require long-lasting performance in harsh conditions. atamanchemicals.com

Adhesives and Sealants

This compound is a key ingredient in the formulation of high-performance adhesives and sealants. atamanchemicals.comspecialchem.com It functions primarily as a curing agent for epoxy resins, creating cross-linked networks that provide superior mechanical strength, high thermal stability, and excellent chemical resistance. atamanchemicals.com These properties are essential for applications demanding robust and durable bonds.

The use of hexahydrophthalic anhydride as a curing agent allows for the creation of adhesives with a low viscosity, which is advantageous for processing and application. penpet.comchemicalbook.com Furthermore, epoxy systems cured with this anhydride demonstrate strong adhesion to a variety of substrates and can withstand extreme environmental conditions, making them suitable for industrial and structural bonding applications. atamanchemicals.com For instance, they are utilized in the synthesis of second-generation two-part epoxy adhesives that require exceptional durability. atamanchemicals.com

Composite Materials

In the realm of composite materials, this compound plays a vital role as a matrix resin component and a curing agent. atamanchemicals.com Its excellent impregnating ability makes it particularly suitable for the molding and casting of Fiber-Reinforced Plastics (FRP). atamanchemicals.com When used to cure epoxy resins in composites, it contributes to a final product with outstanding mechanical strength, thermal stability, and resistance to chemical degradation. atamanchemicals.com

The low viscosity of formulations containing hexahydrophthalic anhydride facilitates the thorough wetting of reinforcing fibers (such as glass or carbon fibers), which is crucial for achieving a high-performance composite with minimal voids. penpet.comchemicalbook.com This leads to structural composites that are both lightweight and strong, finding applications in various industrial sectors. Recent research has also explored its use in creating bio-derivable polyester covalently adaptable networks for more sustainable industrial composite applications.

Electronic Encapsulation and Electrical Components

This compound is extensively used in the electronics industry for the encapsulation of delicate components and the manufacture of various electrical parts. atamanchemicals.com Its primary function in this area is as a curing agent for epoxy resins, which are used to protect sensitive electronic circuits from moisture, heat, mechanical stress, and corrosion. atamanchemicals.com This protection is critical for ensuring the reliable performance and extending the operational lifespan of electronic devices. atamanchemicals.com

Epoxy resins cured with hexahydrophthalic anhydride exhibit excellent dielectric properties, making them ideal insulators in electrical applications. broadview-tech.comatamanchemicals.com These materials effectively prevent electrical leakage and short circuits between components. Furthermore, they possess high-temperature stability and high glass transition temperatures, which are crucial for the reliability of electronic components that generate heat during operation. broadview-tech.comatamanchemicals.com The ability to withstand thermal and mechanical stress is a key reason for its use in potting compounds and for encapsulating circuit boards. atamanchemicals.com

Hexahydrophthalic anhydride-cured epoxy formulations are a critical component in the manufacture of printed circuit boards (PCBs). atamanchemicals.com They are used to encapsulate and protect the intricate circuitry on the board from environmental factors and physical damage. atamanchemicals.com The excellent adhesion and thermal resistance of these epoxy systems ensure the integrity and long-term reliability of PCBs in a wide range of electronic devices, from consumer electronics to industrial control systems. atamanchemicals.com

In the manufacturing of Light Emitting Diodes (LEDs), this compound is used as a hardener for epoxy resins to produce clear and colorless hardened materials. atamanchemicals.com This optical clarity is essential for maximizing the light output of the LED. The resulting encapsulant also provides excellent protection for the delicate LED chip, enhancing its durability and lifespan. atamanchemicals.com

Casting and Laminating Applications (e.g., FRP)

This compound (cis-HHPA) serves as a vital curing agent for epoxy resins used in casting and laminating processes, including the fabrication of Fiber-Reinforced Plastics (FRP). When used as a hardener, HHPA reacts with the epoxy resin to form a rigid, three-dimensional cross-linked network. atamanchemicals.com This process enhances the material's mechanical strength, thermal resistance, and chemical durability. atamanchemicals.com The resulting composites are integral to producing high-strength materials for the construction and automotive industries. atamanchemicals.com The low viscosity imparted by HHPA compared to other anhydrides can be advantageous in these applications, facilitating better impregnation of fibrous reinforcements and reducing the need for potentially harmful solvents. penpet.com

The properties of the final cured product are highly dependent on the formulation, including the specific epoxy resin, the ratio of anhydride to resin, and the curing schedule. tri-iso.com For casting and laminating, a typical approach involves a slow initial cure at a lower temperature to manage the exothermic reaction, followed by a post-cure at a higher temperature to achieve maximum crosslinking and optimal performance characteristics. tri-iso.com

Specialty Polymers and Advanced Composites

Hexahydrophthalic anhydride is a key ingredient in the synthesis of specialty polymers and advanced composite materials designed for high performance in challenging applications. atamanchemicals.com Its use as a curing agent for epoxy resins is fundamental in creating materials that offer a balance of mechanical strength, thermal stability, and chemical resistance. atamanchemicals.comtri-iso.com These properties are crucial for components used in demanding industrial equipment, where resistance to abrasion and harsh chemicals is paramount. atamanchemicals.com

The selection of HHPA contributes to the development of polymers with high glass transition temperatures (Tg) and excellent electrical insulation properties, making them suitable for encapsulating electronic components and circuits. tri-iso.com The cross-linking density, which dictates many of the final properties, can be precisely controlled through the curing process. tri-iso.com Generally, higher crosslinking leads to increased hardness and chemical resistance. tri-iso.com

Aerospace and Defense Industries

In the aerospace and defense sectors, materials must meet exceptionally high standards for strength, thermal stability, and resistance to environmental degradation. atamanchemicals.com HHPA is used to formulate high-performance polymers and advanced composites that satisfy these stringent requirements. atamanchemicals.com Adhesives based on HHPA are critical for creating durable bonds capable of withstanding extreme temperature fluctuations, high altitudes, and mechanical vibrations experienced during flight. atamanchemicals.com

Furthermore, HHPA is employed in challenging applications such as the manufacturing of fiber-reinforced composites used in military and aerospace hardware. tri-iso.com These composites benefit from the thermal and mechanical stability imparted by the HHPA-cured epoxy matrix. atamanchemicals.comtri-iso.com

Curing Kinetics and Thermal Behavior of Epoxy Systems

The curing of epoxy resins with anhydrides like HHPA is a complex process involving multiple chemical reactions. The anhydride curing agent relies on a hydroxyl group to initiate the ring-opening of the anhydride, forming a carboxylic acid. nih.gov This acid then reacts with an epoxy group, and concurrently, the hydroxyl group can also open the epoxy ring, leading to the formation of a cross-linked network. nih.gov Understanding the curing kinetics is essential for optimizing the process and controlling the final properties of the material. researchgate.net Accelerators are often used to increase the reaction rate and lower the curing temperature, which is typically high for anhydride systems. nih.gov

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a primary technique for studying the curing kinetics of epoxy-anhydride systems. researchgate.netresearchgate.netmdpi.com By measuring the heat flow associated with the curing reaction, DSC can determine the total heat of reaction (ΔH), the degree of conversion (α), and the rate of reaction (dα/dt) as a function of time and temperature. researchgate.netresearchgate.net

Non-isothermal DSC scans at various heating rates are commonly used to determine key kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). researchgate.net For example, in a study of a diglycidyl ether of bisphenol A (DGEBA)/HHPA system, a fractional-life method with dynamic DSC scans found reaction orders ranging from 1.05 to 1.44 in the temperature range of 118–135°C. capes.gov.br Another study on a similar system reported an average total heat of reaction of 329.2 ± 8.2 J/g. researchgate.net The activation energy for the curing process can be calculated using methods like Kissinger and Ozawa. researchgate.netmdpi.com These studies show that as the heating rate increases, the exothermic peak temperature of the curing reaction also shifts to higher temperatures. mdpi.com

Table 1: Representative DSC Curing Data for Anhydride-Epoxy Systems

| Parameter | Value | Resin System Context | Source |

|---|---|---|---|

| Total Heat of Reaction (ΔH) | 329.2 ± 8.2 J/g | DGEBA/MTHPA-DMI | researchgate.net |

| Activation Energy (Ea) | 78.1 kJ/mol (Autocatalytic) | DGEBA/MTHPA-DMI | researchgate.net |

| Activation Energy (Ea) | 67.6 kJ/mol (nth Order) | DGEBA/MTHPA-DMI | researchgate.net |

| Reaction Order (n) | 1.05 - 1.44 | DGEBA/HHPA/BDMA | capes.gov.br |

| Peak Temperature (Tp) | 192.8°C (@ 10°C/min) | ELO/MNA | mdpi.com |

| Peak Temperature (Tp) | >223°C (@ 40°C/min) | ELO/MNA | mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical changes that occur during the curing of epoxy resins with anhydrides. researchgate.netatlantis-press.com The technique allows for the quantitative analysis of the concentration of specific functional groups by tracking the intensity of their characteristic absorption bands. atlantis-press.com

In an epoxy-anhydride system, the curing reaction can be followed by observing the decrease in the intensity of the epoxy group peak (around 915 cm⁻¹) and the anhydride carbonyl peaks (typically a doublet, e.g., at 1857 and 1780 cm⁻¹ for a cyclic five-membered ring anhydride). atlantis-press.comscielo.br Concurrently, the formation of ester groups (around 1740 cm⁻¹) and hydroxyl groups (around 3500 cm⁻¹) indicates the progression of the cure. scielo.brmdpi.com This analysis provides real-time data on the reaction, confirming high conversion rates even at lower temperatures. researchgate.net

Table 2: Key FTIR Absorption Bands for Monitoring Epoxy-Anhydride Cure

| Wavenumber (cm⁻¹) | Functional Group | Change During Curing | Source |

|---|---|---|---|

| ~3500 | Hydroxyl (O-H) | Increases | scielo.brmdpi.com |

| ~1857 & ~1780 | Anhydride Carbonyl (C=O) | Decreases | scielo.br |

| ~1740 | Ester Carbonyl (C=O) | Increases | scielo.br |

| ~1247 & ~1035 | Aromatic Ether (C-O) | Used as internal standard | scielo.br |

Effect of Curing Temperature and Time

The curing temperature and time, collectively known as the cure cycle, have a profound impact on the structure and final properties of anhydride-cured epoxy systems. tri-iso.com Higher curing temperatures and longer curing times generally promote a higher degree of crosslinking. tri-iso.com This increased crosslink density leads to improvements in properties such as the glass transition temperature (Tg), hardness, and chemical resistance. tri-iso.com

Role of Curing Accelerators

In epoxy resin systems, this compound functions as a hardener. broadview-tech.com The curing process with anhydride hardeners typically requires elevated temperatures to proceed at a practical rate. polymerinnovationblog.comhycat.com To overcome this, curing accelerators are incorporated into the formulation to reduce the curing time and temperature, which is crucial for optimizing production cycles and throughput. polymerinnovationblog.comyoutube.com

The fundamental curing reaction involves the opening of the anhydride ring by a hydroxyl group, which can be present in trace amounts or originate from the epoxy resin itself. polymerinnovationblog.com This initiates a cascade of reactions, including esterification (reaction between the resulting carboxylic acid and an epoxy group) and etherification (reaction between an epoxy group and a hydroxyl group). hycat.com Accelerators are critical in controlling the kinetics of these reactions. tri-iso.com

Various classes of compounds are effective as accelerators for epoxy-anhydride systems. The choice of accelerator can influence not only the cure speed but also the final properties of the cured resin, such as its glass transition temperature (Tg) and mechanical strength. polymerinnovationblog.comtri-iso.com

Common types of accelerators include:

Tertiary Amines: Such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30). polymerinnovationblog.com

Imidazoles: Including derivatives like 2-ethyl-4-methylimidazole (B144543) (2E4MZ) and 2-phenyl-4-methylimidazole (2P4MZ). polymerinnovationblog.com

Quaternary Ammonium (B1175870) Salts. polymerinnovationblog.com

Urea-based accelerators. youtube.com

Carboxylic acids and Alcohols. polymerinnovationblog.com

These accelerators function by facilitating the opening of the epoxy ring, either through direct reaction with the anhydride or by promoting the homopolymerization of the epoxy resin, which generates additional hydroxyl groups that can then react with the anhydride. polymerinnovationblog.com The selection of an appropriate accelerator and its concentration is vital; an optimal level exists for achieving desired performance characteristics, as excessive amounts can sometimes be detrimental to the final properties of the resin system. tri-iso.comresearchgate.net

Common Accelerators for Anhydride-Cured Epoxy Systems

| Accelerator Class | Example Compound | Primary Function |

|---|---|---|

| Tertiary Amines | 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) | Promotes ring-opening of the anhydride and epoxy groups. polymerinnovationblog.com |

| Imidazoles | 2-Ethyl-4-methylimidazole (2E4MZ) | Catalyzes the curing reaction, can affect cure profile (e.g., snap cure). polymerinnovationblog.com |

| Quaternary Ammonium Salts | Benzyltriethylammonium Chloride (BTEAC) | Acts as a promoter for the epoxy curing reaction. dixiechemical.com |

Polyurethane Systems

The primary reaction in the formation of polyurethanes is the condensation of polyols with diisocyanates. While isocyanate groups are highly reactive towards various functional groups, including alcohols, amines, and water, their reaction with cyclic anhydrides like cis-HHPA is also chemically possible and leads to the formation of cyclic imides. rsc.org However, the use of this compound as a principal component in the synthesis of polyurethane systems is not a widely documented mainstream application. The core chemistry of polyurethanes relies on the polyol-isocyanate reaction, and the introduction of anhydrides would represent a significant modification to the standard formulation.

Production of Plasticizers

This compound serves as a key precursor in the manufacturing of non-phthalate plasticizers. atamanchemicals.compenpet.com These plasticizers are essential additives for polymers, most notably polyvinyl chloride (PVC), where they are inserted between the polymer chains to increase flexibility, durability, and processability. atamanchemicals.com The resulting plasticizers derived from HHPA can enhance the cold and heat resistance of PVC products. tri-iso.com The use of HHPA-based plasticizers is significant in the production of flexible PVC items for various sectors, including construction and consumer goods. atamanchemicals.com

Precursor in Synthesis of Other Compounds

Cis-HHPA is a versatile building block for a range of other chemical compounds due to its reactivity. atamanchemicals.com

In the coatings industry, this compound is used as a modifier for alkyd resins. tri-iso.comatamanchemicals.com Incorporating HHPA into the resin formulation can significantly enhance the performance characteristics of the final product, such as paints and varnishes. atamanchemicals.compenpet.com Using HHPA instead of aromatic acids like phthalic anhydride can lead to coatings with improved weather resistance, better resistance to UV light, greater gloss, and lower viscosity, which reduces the need for volatile organic solvents. penpet.comtri-iso.com

This compound is an important raw material in the synthesis of unsaturated polyester resins. atamanchemicals.comtri-iso.com UPRs are thermosetting resins commonly used in composites, often reinforced with glass fibers. Special anhydrides like HHPA are polycondensed with glycols (e.g., propylene (B89431) glycol) and unsaturated anhydrides (e.g., maleic anhydride) to create the polyester backbone. ajchem-a.com The inclusion of HHPA contributes to improved properties in the cured resin, such as enhanced weatherability and thermal stability. penpet.comthegoodscentscompany.com

Impact of cis-HHPA on Resin Properties

| Resin Type | Property Improved by cis-HHPA Incorporation | Reference |

|---|---|---|

| Alkyd Resins | Adhesion, Elasticity, Gloss, Water Resistance, Weather Resistance | penpet.comtri-iso.com |

| Unsaturated Polyester Resins (UPR) | Tensile Behaviour, UV Resistance, Weatherability | penpet.comajchem-a.com |

Beyond its role in major polymer systems, this compound is an intermediate for various specialty chemicals. atamanchemicals.com It is used in the formulation of rust inhibitors, where its chemical stability is leveraged to protect against corrosion. broadview-tech.comgantrade.com Additionally, it serves as a precursor in the synthesis of certain types of insecticides. atamanchemicals.comatamanchemicals.com

Pharmaceuticals and Agricultural Chemicals

This compound serves as a crucial intermediate in the synthesis of various organic compounds, finding applications in both the pharmaceutical and agricultural sectors. google.comsigmaaldrich.com Its role is primarily as a building block or a reactive intermediate in the production of more complex molecules. google.com

In the pharmaceutical industry, this compound is utilized in the synthesis of pharmaceutical intermediates. google.comsigmaaldrich.com The reactivity of the anhydride group allows it to be a key component in creating the molecular architecture of certain therapeutic agents. rackcdn.compenpoly.com

Within the agricultural chemical domain, it is noted for its use in the manufacture of insecticides and insect repellents. As an intermediate, it is part of the synthesis process that leads to the final active compounds designed to control pests.

| Application Area | Role of this compound |

| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients. google.comsigmaaldrich.com |

| Agricultural Chemicals | Intermediate for the production of insecticides and insect repellents. |

Dyes and Fragrances

Research and industry data indicate that this compound is not utilized in the formulation of fragrances. Sources specializing in fragrance ingredients explicitly state that it is not recommended for such applications. There is no significant evidence to suggest its use as a component in the manufacturing of dyes.

Rust Inhibitors

This compound is an important intermediate in the production of rust inhibitors and rust preventives. It is a precursor used to synthesize the chemical compounds that form the basis of anti-corrosion formulations. These formulations are designed to protect metallic surfaces from oxidation and degradation. The anhydride itself reacts to form components that can be incorporated into coatings or treatments that prevent rust.

The function of these inhibitors is to create a protective barrier on the metal surface, which shields it from environmental factors like moisture and oxygen that cause corrosion.

Table of Functions in Rust Inhibition

| Feature | Description |

| Chemical Role | Intermediate for rust inhibitors. |

| End Product | Component in rust preventive formulations and coatings. |

| Mechanism | Used to synthesize compounds that form a protective film on metal surfaces. |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For cis-hexahydrophthalic anhydride (B1165640), both gas and liquid chromatography are utilized, often coupled with various detectors to enhance sensitivity and selectivity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like cis-hexahydrophthalic anhydride. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. Several detection methods can be paired with GC for the analysis of this anhydride.

Gas chromatography with electron-capture detection (GC-ECD) is a highly sensitive method for detecting electrophilic compounds, such as halogenated substances and anhydrides. This technique has been successfully applied to determine 4-methyl-cis-hexahydrophthalic anhydride in the blood of workers occupationally exposed to this agent. nih.govrsc.org The detection limit for this method was found to be 0.24 nmol/ml. nih.govrsc.org In a study of workers exposed to airborne concentrations of 0.14 to 0.31 mg/m³ of the anhydride, blood concentrations ranged from 3.4 to 10.7 nmol/ml. nih.govrsc.org

Flame ionization detection (FID) is a common and versatile detector for GC that is sensitive to most organic compounds. Methods have been developed for the determination of hexahydrophthalic anhydride in the air using GC-FID. nih.gov One approach involves sampling on solid sorbents like Amberlite XAD-2, followed by elution with toluene (B28343) and analysis by GC-FID. nih.gov Another method uses a bubbler with a sodium hydroxide (B78521) solution to trap the anhydride, which is then esterified and analyzed. nih.gov Both methods are capable of quantifying concentrations greater than 3 µg/m³ with a 60-minute sampling time at a rate of 1.0 l/min. nih.gov The precision of the solid sorbent method, expressed as the coefficient of variation, was 2-7%, while the bubbler method showed a precision of 3-19%. nih.gov

| Method | Sampling | Analysis | Quantification Limit | Precision (Coefficient of Variation) |

|---|---|---|---|---|

| Solid Sorbent | Amberlite XAD-2 tubes, elution with toluene | GC-FID | > 3 µg/m³ | 2-7% |

| Bubbler | 0.1 M Sodium Hydroxide solution | Esterification followed by GC-FID | > 3 µg/m³ | 3-19% |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC for the analysis of volatile and semi-volatile organic compounds. A study reported a method for determining hexahydrophthalic anhydride in unsaturated polyester (B1180765) resins using automated HS/SPME with GC-mass spectrometry (GC-MS). rasayanjournal.co.inresearchgate.net This method involves a preliminary reaction of the anhydride with water to form the corresponding dicarboxylic acids, followed by on-sample derivatization. rasayanjournal.co.inresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, providing a highly specific and sensitive analytical method. A procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins by automated HS/SPME/GC-MS has been developed. rasayanjournal.co.inresearchgate.net After converting the anhydride to its corresponding dicarboxylic acids, a derivatization step is performed. rasayanjournal.co.inresearchgate.net The limits of detection for this method were 2.9 pg for cis-1,2-cyclohexanedicarboxylic acid and 8.0 pg for the trans isomer, with limits of quantification of 14.5 pg and 29.7 pg, respectively, per milligram of unsaturated polyester resin. rasayanjournal.co.inresearchgate.net GC-MS is also used for the determination of various organic acid anhydrides after derivatization with agents like pentafluorobenzyl bromide (PFBBr). chemicalbook.comrsc.org

| Compound | Limit of Detection (pg/mg resin) | Limit of Quantification (pg/mg resin) |

|---|---|---|

| cis-1,2-Cyclohexanedicarboxylic acid | 2.9 | 14.5 |

| trans-1,2-Cyclohexanedicarboxylic acid | 8.0 | 29.7 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC. A reverse-phase HPLC method has been developed for the analysis of hexahydrophthalic anhydride. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry detection, the phosphoric acid can be replaced with formic acid. sielc.comsielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique for studying this compound (HHPA), especially its reactivity and formation of adducts with biomolecules. Research has utilized this method to monitor the in vitro reactions between HHPA and amino acids such as cysteine and lysine (B10760008). kb.se These studies are often performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI), which allows for sensitive detection and structural elucidation of the resulting conjugates. kb.se

In one study, LC-ESI-MS analysis was instrumental in characterizing the adducts formed between HHPA and human hemoglobin. nih.govacs.org The technique helped to identify the specific binding sites, revealing that HHPA covalently binds to the N-terminal valine of both the alpha- and beta-chains of hemoglobin, as well as to several lysine residues within the protein. nih.govacs.org Such detailed molecular information is vital for understanding the mechanisms of sensitization caused by industrial exposure to acid anhydrides. nih.gov For effective LC/MS analysis, the mobile phase composition is critical; for instance, replacing phosphoric acid with a volatile alternative like formic acid is necessary for mass spectrometry compatibility.

Spectroscopic Methods

A variety of spectroscopic techniques are employed to elucidate the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules like this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in its structure. The methine protons adjacent to the carbonyl groups and the various methylene (B1212753) protons of the cyclohexane (B81311) ring can be distinguished by their chemical shifts and coupling patterns. google.com In one synthesis of a derivative, ¹H NMR was used to confirm the structure by identifying signals for protons of =CHOH groups at 4.4 ppm and –CH₂OH groups at 3.8 ppm. core.ac.uk